physicochemical properties of N-(3-fluorophenyl)benzenesulfonamide
physicochemical properties of N-(3-fluorophenyl)benzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of N-(3-fluorophenyl)benzenesulfonamide
Authored by a Senior Application Scientist
Introduction: The Significance of N-(3-fluorophenyl)benzenesulfonamide in Modern Drug Discovery
N-(3-fluorophenyl)benzenesulfonamide belongs to the benzenesulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry. Sulfonamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2][3] The introduction of a fluorine atom on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its pharmacokinetic and pharmacodynamic profile.[4] This guide provides a comprehensive overview of the key , the experimental methodologies for their determination, and the scientific rationale behind these choices. This document is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Core Properties
A foundational understanding of a compound's physicochemical nature begins with its molecular structure and fundamental properties.
| Property | Value | Source |
| IUPAC Name | N-(3-fluorophenyl)benzenesulfonamide | - |
| Molecular Formula | C₁₂H₁₀FNO₂S | Inferred from N-(4-fluorophenyl)benzenesulfonamide[5] |
| Molecular Weight | 251.28 g/mol | Inferred from N-(4-fluorophenyl)benzenesulfonamide[5] |
| CAS Number | Not readily available | - |
| Chemical Structure | ![]() | - |
Note: The image is a representative 2D structure of N-(3-fluorophenyl)benzenesulfonamide.
Synthesis and Structural Confirmation
The synthesis of N-(3-fluorophenyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-fluoroaniline.[4][6] The purity and identity of the synthesized compound are confirmed through various spectroscopic methods.
General Synthetic Workflow
Caption: General synthesis and purification workflow.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for confirming the carbon-hydrogen framework of the molecule. The presence and splitting patterns of aromatic protons, as well as the chemical shifts of carbons attached to fluorine and the sulfonamide group, provide definitive structural evidence.[6][7]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. Key vibrational frequencies for N-(3-fluorophenyl)benzenesulfonamide would include N-H stretching, S=O stretching (asymmetric and symmetric), and C-F stretching.[6][7]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound by identifying the molecular ion peak.
Key Physicochemical Properties and Their Determination
The following sections detail the critical and the standard experimental protocols for their measurement.
Melting Point
The melting point is a fundamental indicator of a compound's purity. For crystalline solids, a sharp melting point range suggests high purity.
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Predicted Value : Crystalline solid with a distinct melting point. Similar fluorinated benzamides have melting points in the range of 100-120°C.[8][9]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
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Sample Preparation : A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup : The DSC instrument is calibrated using standard materials (e.g., indium). An empty sealed pan is used as a reference.
-
Thermal Program : The sample and reference are heated at a constant rate (e.g., 10°C/min).
-
Data Analysis : The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Causality Behind Experimental Choice : DSC is a highly accurate and reproducible method for determining melting points and other thermal transitions. It requires a small amount of sample and provides quantitative data on the enthalpy of fusion.
Solubility
Solubility is a critical parameter that influences a drug's absorption and bioavailability. It is typically determined in aqueous and organic solvents.
-
Predicted Solubility : Likely to be poorly soluble in water and more soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[8][10]
Experimental Protocol: Shake-Flask Method (OECD Guideline 105)
-
Sample Preparation : An excess amount of the compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a flask.
-
Equilibration : The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).[11]
-
Phase Separation : The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification : The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13]
Caption: Workflow for solubility determination.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.[14][15]
-
Predicted LogP : The presence of a phenyl and fluorophenyl group suggests a positive LogP value, indicating a preference for the lipid phase.[16]
Experimental Protocol: Shake-Flask or HPLC Method
The shake-flask method is the traditional approach, but HPLC-based methods are often used for higher throughput.[14][17]
-
Shake-Flask Method :
-
A known amount of the compound is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken to allow for partitioning between the two phases.
-
The phases are separated, and the concentration of the compound in each phase is measured.
-
LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[15]
-
-
HPLC Method :
-
The retention time of the compound on a reverse-phase HPLC column is measured.
-
The retention times of a series of standard compounds with known LogP values are also measured.
-
A calibration curve is constructed by plotting the logarithm of the retention factor (k') against the known LogP values.
-
The LogP of the test compound is determined from its retention time using the calibration curve.
-
Causality Behind Experimental Choice : The HPLC method is often preferred for its speed, small sample requirement, and applicability to a wide range of compounds.
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid. For N-(3-fluorophenyl)benzenesulfonamide, the acidic proton is on the sulfonamide nitrogen. The pKa is crucial for understanding the ionization state of the compound at different physiological pH values.
-
Predicted pKa : The electron-withdrawing nature of the benzenesulfonyl and fluorophenyl groups will make the sulfonamide proton acidic. The pKa is expected to be in the range of 8-10.
Experimental Protocol: Potentiometric Titration or UV-Vis Spectrophotometry
-
Potentiometric Titration :
-
A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored as a function of the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
-
UV-Vis Spectrophotometry :
-
The UV-Vis spectrum of the compound is recorded in a series of buffers with different pH values.
-
The absorbance at a specific wavelength where the ionized and non-ionized forms have different absorptivities is plotted against pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.
-
Causality Behind Experimental Choice : Both methods are well-established for pKa determination. UV-Vis spectrophotometry is particularly useful for compounds with a chromophore and can be used with very dilute solutions.
Summary of Physicochemical Properties
| Physicochemical Property | Predicted Value/Range | Importance in Drug Development |
| Melting Point | Crystalline solid | Purity assessment and solid-state characterization |
| Aqueous Solubility | Low | Affects dissolution, absorption, and formulation |
| LogP | Positive value | Influences membrane permeability and distribution |
| pKa | 8 - 10 | Determines the ionization state at physiological pH |
Conclusion
The are critical to its potential as a therapeutic agent. A thorough understanding and accurate measurement of these properties are essential for guiding lead optimization, formulation development, and predicting in vivo performance. The methodologies outlined in this guide represent robust and validated approaches for the characterization of this and similar compounds in a drug discovery setting.
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